1H-Imidazo(1,2-a)pyridin-4-ium, 1,1'-octamethylenebis(3-methyl-2-phenyl-, diperchlorate
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Overview
Description
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-octamethylenebis(3-methyl-2-phenyl-, diperchlorate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and industrial applications .
Preparation Methods
The synthesis of 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-octamethylenebis(3-methyl-2-phenyl-, diperchlorate involves several steps. One common method includes the condensation of appropriate aldehydes with amines, followed by cyclization reactions. The reaction conditions often involve the use of catalysts such as Lewis acids or bases to facilitate the formation of the imidazo[1,2-a]pyridine core . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-octamethylenebis(3-methyl-2-phenyl-, diperchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles under specific conditions
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-octamethylenebis(3-methyl-2-phenyl-, diperchlorate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-octamethylenebis(3-methyl-2-phenyl-, diperchlorate involves its interaction with molecular targets such as enzymes, receptors, and DNA. The compound can inhibit enzyme activity, block receptor binding, or intercalate into DNA, leading to various biological effects. The specific pathways involved depend on the target and the context of its use .
Comparison with Similar Compounds
Similar compounds to 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-octamethylenebis(3-methyl-2-phenyl-, diperchlorate include other imidazo[1,2-a]pyridine derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their properties and applications. Some examples include:
Imidazo[1,2-a]pyridine: Known for its use in medicinal chemistry as a scaffold for drug development.
Imidazo[1,5-a]pyridine: Utilized in materials science for its luminescent properties.
Imidazo[2,1-b]thiazole: Explored for its antimicrobial and anticancer activities.
The uniqueness of 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-octamethylenebis(3-methyl-2-phenyl-, diperchlorate lies in its specific substituents and the resulting properties, making it suitable for particular applications in research and industry .
Properties
CAS No. |
93835-27-9 |
---|---|
Molecular Formula |
C36H40Cl2N4O8 |
Molecular Weight |
727.6 g/mol |
IUPAC Name |
3-methyl-1-[8-(3-methyl-2-phenylimidazo[1,2-a]pyridin-1-ium-1-yl)octyl]-2-phenylimidazo[1,2-a]pyridin-1-ium;diperchlorate |
InChI |
InChI=1S/C36H40N4.2ClHO4/c1-29-35(31-19-9-7-10-20-31)39(33-23-13-17-25-37(29)33)27-15-5-3-4-6-16-28-40-34-24-14-18-26-38(34)30(2)36(40)32-21-11-8-12-22-32;2*2-1(3,4)5/h7-14,17-26H,3-6,15-16,27-28H2,1-2H3;2*(H,2,3,4,5)/q+2;;/p-2 |
InChI Key |
FAABIUDDRATAJB-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C([N+](=C2N1C=CC=C2)CCCCCCCC[N+]3=C4C=CC=CN4C(=C3C5=CC=CC=C5)C)C6=CC=CC=C6.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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